![molecular formula C21H19FN2O3S B3677202 N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3677202.png)
N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as FG-4592, is a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) that has been widely researched for its potential in treating anemia.
作用機序
FG-4592 works by inhibiting HIF-PH, an enzyme that degrades HIF under normoxic conditions. In the presence of oxygen, HIF is hydroxylated by HIF-PH, which leads to its degradation by the proteasome. By inhibiting HIF-PH, FG-4592 stabilizes HIF, which then translocates to the nucleus and activates the transcription of genes involved in erythropoiesis.
Biochemical and Physiological Effects:
FG-4592 has been shown to increase the production of erythropoietin and red blood cells, which can alleviate anemia in patients with chronic kidney disease. It has also been shown to improve iron metabolism and reduce the need for intravenous iron supplementation. Additionally, FG-4592 has been found to have anti-inflammatory and anti-fibrotic effects, which may have implications for the treatment of other diseases.
実験室実験の利点と制限
One of the main advantages of FG-4592 in lab experiments is its specificity for HIF-PH, which reduces the risk of off-target effects. Additionally, FG-4592 has a long half-life, which allows for less frequent dosing. However, FG-4592 is not suitable for all types of anemia, and its efficacy may be limited in patients with inflammation or infection. Furthermore, the cost of FG-4592 may be prohibitive for some patients.
将来の方向性
Future research on FG-4592 may focus on its potential in treating other diseases, such as cancer and ischemic disorders. Additionally, the development of more potent and selective HIF-PH inhibitors may improve the efficacy and safety of FG-4592. Finally, further studies may investigate the long-term effects of FG-4592 on erythropoiesis and iron metabolism.
科学的研究の応用
FG-4592 has been extensively studied for its potential in treating anemia, particularly in patients with chronic kidney disease. Anemia is a common complication of chronic kidney disease, and it is primarily caused by a lack of erythropoietin, a hormone that stimulates the production of red blood cells. FG-4592 works by stabilizing hypoxia-inducible factor (HIF), a protein that regulates the production of erythropoietin. By inhibiting HIF-PH, FG-4592 increases the production of erythropoietin, which in turn increases the production of red blood cells and alleviates anemia.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-(2-fluorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c1-16-9-5-8-14-20(16)24(28(26,27)17-10-3-2-4-11-17)15-21(25)23-19-13-7-6-12-18(19)22/h2-14H,15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJRRJQVGPNRJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。